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Introduction
Morpholino oligos, or phosphorodiamidate morpholino oligomers (PMOs), are synthetic nucleic

acid analogs that have emerged as powerful tools in molecular biology and drug development.

[1][2] Their unique morpholino ring and phosphorodiamidate linkages confer high specificity,

stability against nucleases, and low toxicity.[1][2] PMOs function primarily through a steric-

blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA

splicing, making them valuable for gene silencing applications and the development of

antisense therapeutics.[1][3] This document provides a detailed protocol for the solid-phase

synthesis of PMOs, a robust and widely adopted method for their preparation.

Principle of Solid-Phase Synthesis
Solid-phase synthesis of PMOs involves the sequential addition of morpholino monomers to a

growing oligomer chain that is covalently attached to a solid support, typically a resin. The

synthesis cycle consists of four main steps: deblocking (or deprotection), coupling, (optional)

capping, and oxidation. This cycle is repeated until the desired sequence is assembled. Finally,

the completed morpholino oligo is cleaved from the solid support, and protecting groups on the

nucleobases are removed. Two primary chemical strategies are employed for the protection of

the morpholino nitrogen: Trityl (Tr) and Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[1][4]
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Experimental Protocols
This section details the methodologies for the key steps in solid-phase PMO synthesis. The

protocols can be adapted for use with automated DNA/RNA synthesizers.

A. Reagents and Solutions
Reagent/Solution Composition Purpose

Deblocking Solution (Trityl

Chemistry)

3% Trichloroacetic Acid (TCA)

in Dichloromethane (DCM) or

3-

cyanopyridine/TFA/CF3COOH

in DCM (CYPTFA)[1][4]

Removal of the 5'-Trityl

protecting group.

Deblocking Solution (Fmoc

Chemistry)

20% Piperidine in

Dimethylformamide (DMF)[1]

[4]

Removal of the 5'-Fmoc

protecting group.

Coupling Solution

Activated Morpholino Monomer

(3 equiv.), Activator (e.g., ETT,

6 equiv.), N-ethylmorpholine

(NEM) (6 equiv.) in Acetonitrile

(CH3CN) or N-Methyl-2-

pyrrolidone (NMP)[4]

Addition of the next morpholino

monomer to the growing chain.

Capping Solution

Solution A: 10% Acetic

Anhydride (Ac2O) in CH3CN

or NMP. Solution B: 10% N,N-

Diisopropylethylamine (DIPEA)

in CH3CN or NMP[4]

To block unreacted hydroxyl

groups and prevent the

formation of failure sequences.

Cleavage and Deprotection

Solution

Concentrated Aqueous

Ammonia (30% aq NH3)[1][4]

Cleavage of the oligo from the

solid support and removal of

base protecting groups.

HPLC Buffer A
0.1 M Triethylammonium

Acetate (TEAA), pH 7.0

Mobile phase for HPLC

purification.

HPLC Buffer B 0.1 M TEAA, 50% Acetonitrile
Mobile phase for HPLC

purification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/Protocol_for_Solid_Phase_Synthesis_of_Phosphorodiamidate_Morpholino_Oligomers_PMOs.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74e81337d6c4239e27fbb/original/synthesis-of-phosphorodiamidate-morpholino-oligonucleotides-using-trityl-and-fmoc-chemistry-a-new-method-amenable-to-automated-synthesizer.pdf
https://www.benchchem.com/pdf/Protocol_for_Solid_Phase_Synthesis_of_Phosphorodiamidate_Morpholino_Oligomers_PMOs.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74e81337d6c4239e27fbb/original/synthesis-of-phosphorodiamidate-morpholino-oligonucleotides-using-trityl-and-fmoc-chemistry-a-new-method-amenable-to-automated-synthesizer.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74e81337d6c4239e27fbb/original/synthesis-of-phosphorodiamidate-morpholino-oligonucleotides-using-trityl-and-fmoc-chemistry-a-new-method-amenable-to-automated-synthesizer.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74e81337d6c4239e27fbb/original/synthesis-of-phosphorodiamidate-morpholino-oligonucleotides-using-trityl-and-fmoc-chemistry-a-new-method-amenable-to-automated-synthesizer.pdf
https://www.benchchem.com/pdf/Protocol_for_Solid_Phase_Synthesis_of_Phosphorodiamidate_Morpholino_Oligomers_PMOs.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74e81337d6c4239e27fbb/original/synthesis-of-phosphorodiamidate-morpholino-oligonucleotides-using-trityl-and-fmoc-chemistry-a-new-method-amenable-to-automated-synthesizer.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. Solid-Phase Synthesis Cycle
The following steps are repeated for each monomer addition.

Deblocking:

Trityl Chemistry: The solid support is washed with DCM. The support is then treated with

the Trityl Deblocking Solution for 1-5 minutes, and this treatment is repeated 2-4 times.[1]

Fmoc Chemistry: The solid support is washed with DMF. It is then treated with the Fmoc

Deblocking Solution for 5 minutes, and the treatment is repeated. The support is

subsequently washed thoroughly with DMF and the coupling solvent.[1]

Coupling: The Coupling Solution, containing the activated morpholino monomer, an activator

like Ethylthiotetrazole (ETT), and a base such as N-ethylmorpholine (NEM), is prepared.[4]

This solution is then added to the solid support, and the reaction is allowed to proceed for

15-45 minutes.[4]

Capping (Optional but Recommended): To prevent the elongation of chains that failed to

couple in the previous step, a capping step is performed. The solid support is treated with a

1:1 mixture of Capping Solution A and Capping Solution B for 5 minutes.[4]

Washing: The solid support is washed thoroughly with the synthesis solvent (e.g., CH3CN or

NMP) to remove excess reagents before initiating the next cycle.

C. Cleavage and Deprotection
After the final synthesis cycle, the solid support is washed with DCM and dried. The support is

then transferred to a sealed vial, and the Cleavage and Deprotection Solution (concentrated

aqueous ammonia) is added. The vial is heated at 55°C for 16 hours.[1][4] After cooling, the

solution is filtered to remove the solid support, and the ammonia solution is evaporated to yield

the crude PMO.

D. Purification and Analysis
The crude PMO is purified by High-Performance Liquid Chromatography (HPLC).[5]

The crude product is dissolved in an appropriate buffer, such as HPLC Buffer A.
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The sample is injected onto a suitable HPLC column (e.g., reverse-phase or anion-

exchange).[5]

The PMO is eluted using a gradient of Buffer B.[5]

The elution is monitored at 260 nm, and fractions containing the pure product are collected.

The collected fractions are desalted and lyophilized to obtain the final pure PMO.[6]

The purity and identity of the final product are confirmed by analytical HPLC and mass

spectrometry (e.g., MALDI-TOF).

Data Presentation
Table 1: Comparison of Coupling Activators for PMO Synthesis

Activator
Coupling Time
(min)

Coupling Efficiency
(%)

Reference

Tetrazole 30 ~95 [4]

1,2,4-Triazole 30 ~96 [4]

Ethylthiotetrazole

(ETT)
15 x 3 >98 [4]

Iodine 15 x 3 >98 [4]

Lithium Bromide (LiBr) 30 Ineffective for 5-mer [4]

Dicyanoimidazole

(DCI)
180 Not specified [7]

Table 2: Overall Yields for PMO Synthesis
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Oligo Length
Synthesis
Chemistry

Overall Yield (%) Reference

25-mer Trityl Chemistry >20 [8]

25-mer Fmoc Chemistry >20 [8]

30-mer (Eteplirsen) Not Specified >20 [8]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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